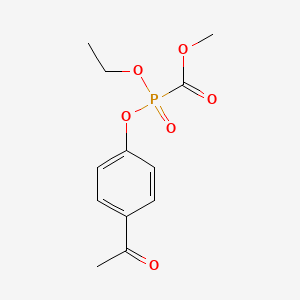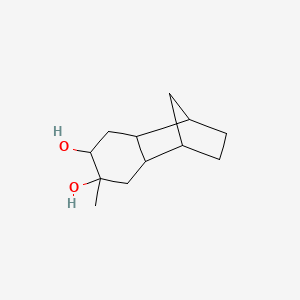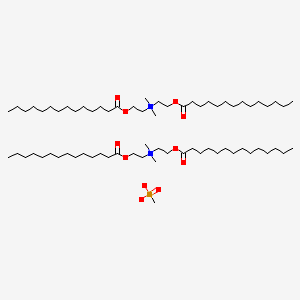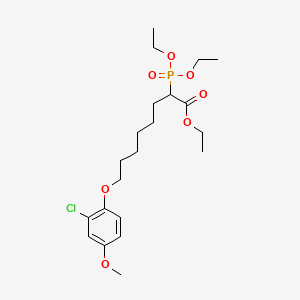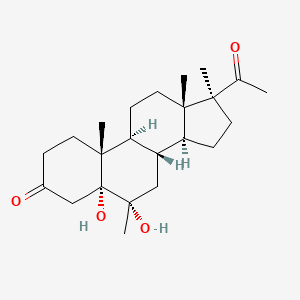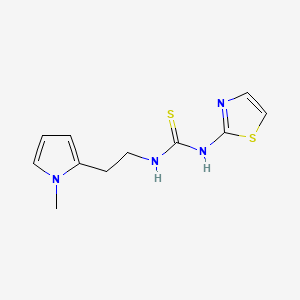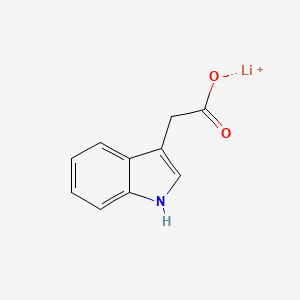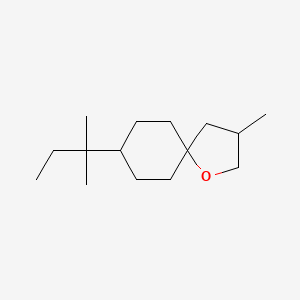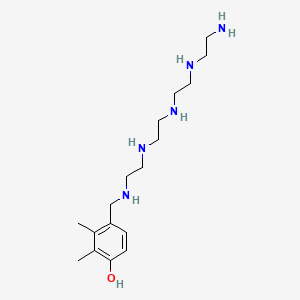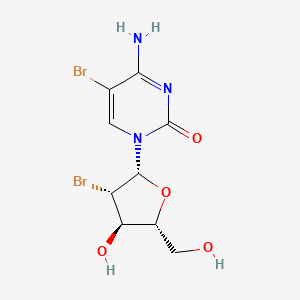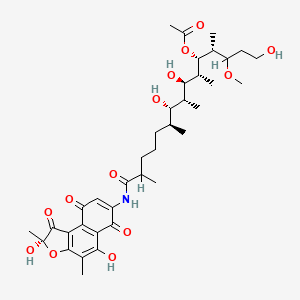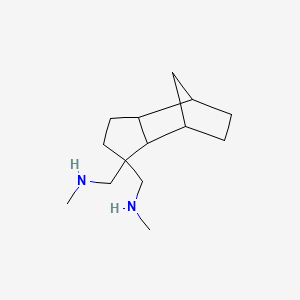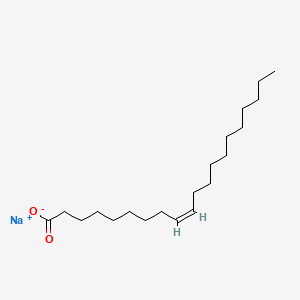
1-(Benzyloxycarbonyl)-L-prolyl-N5-carbamoyl-N-(4-nitrophenyl)-L-ornithinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzyloxycarbonyl)-L-prolyl-N5-carbamoyl-N-(4-nitrophenyl)-L-ornithinamide is a complex organic compound that belongs to the class of phenylalanine derivatives This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, a prolyl group, a carbamoyl group, and a nitrophenyl group
Vorbereitungsmethoden
The synthesis of 1-(Benzyloxycarbonyl)-L-prolyl-N5-carbamoyl-N-(4-nitrophenyl)-L-ornithinamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the protection of the amino group of L-ornithine using a benzyloxycarbonyl (Cbz) group. This is followed by the coupling of the protected L-ornithine with L-proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 4-nitrophenyl isocyanate to introduce the nitrophenyl and carbamoyl groups. The final product is obtained after purification through techniques such as column chromatography.
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions and purification processes to achieve high yields and purity.
Analyse Chemischer Reaktionen
1-(Benzyloxycarbonyl)-L-prolyl-N5-carbamoyl-N-(4-nitrophenyl)-L-ornithinamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4).
Reduction: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The benzyloxycarbonyl group can be removed through hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Benzyloxycarbonyl)-L-prolyl-N5-carbamoyl-N-(4-nitrophenyl)-L-ornithinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential interactions with biological molecules, such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 1-(Benzyloxycarbonyl)-L-prolyl-N5-carbamoyl-N-(4-nitrophenyl)-L-ornithinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
1-(Benzyloxycarbonyl)-L-prolyl-N5-carbamoyl-N-(4-nitrophenyl)-L-ornithinamide can be compared with other phenylalanine derivatives, such as:
4-Nitrophenyl (3S)-3-({N-[(benzyloxy)carbonyl]-L-phenylalanyl}amino)-5-phenyl-1-pentanesulfonate: This compound shares similar structural features but differs in its functional groups and overall structure.
Phenylalanine and derivatives: These compounds contain phenylalanine or its derivatives, resulting from reactions at the amino or carboxy groups.
Eigenschaften
CAS-Nummer |
83575-44-4 |
|---|---|
Molekularformel |
C25H30N6O7 |
Molekulargewicht |
526.5 g/mol |
IUPAC-Name |
benzyl (2S)-2-[[(2S)-5-(carbamoylamino)-2-(4-nitroanilino)pentanoyl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C25H30N6O7/c26-24(34)27-14-4-8-20(28-18-10-12-19(13-11-18)31(36)37)22(32)29-23(33)21-9-5-15-30(21)25(35)38-16-17-6-2-1-3-7-17/h1-3,6-7,10-13,20-21,28H,4-5,8-9,14-16H2,(H3,26,27,34)(H,29,32,33)/t20-,21-/m0/s1 |
InChI-Schlüssel |
HMQXUJUDNYHLFV-SFTDATJTSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NC(=O)[C@H](CCCNC(=O)N)NC3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NC(=O)C(CCCNC(=O)N)NC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


